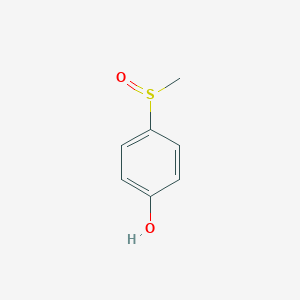

4-(Methylsulfinyl)phenol

Übersicht

Beschreibung

4-(Methylsulfinyl)phenol, also known as 4-MSP, is a sulfur-containing phenolic compound that is found in a variety of natural sources, such as garlic and onions. It is a potent antioxidant and has been studied for its potential health benefits. It has been used in laboratory experiments to study its effects on cancer cells, as well as its role in the regulation of cell growth and development. Additionally, 4-MSP has been studied for its potential to treat a variety of diseases, including diabetes and Alzheimer’s disease. In

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

4-(Methylsulfinyl)phenol, auch bekannt als MSOP, ist eine chemische Verbindung mit der Summenformel C7H8O2S . Es hat ein Molekulargewicht von 156,21 g/mol . Die Verbindung zeichnet sich durch ihre optische Aktivität aus, die enantiomerenrein ist .

Photoelektrochemischer Katalysator

MSOP ist ein chiraler photoelektrochemischer Katalysator . Es hat sich gezeigt, dass es bei der elektrochemischen Oxidation von Aldehyden und Sulfoxiden wirksam ist . Diese Eigenschaft macht es zu einem wertvollen Werkzeug im Bereich der Elektrochemie.

Lichtaktivierung

MSOP wird durch Licht aktiviert . Diese Eigenschaft ermöglicht es, Reaktionen zwischen Allylierung . Diese lichtaktivierte Eigenschaft kann in verschiedenen wissenschaftlichen Forschungsgebieten eingesetzt werden, darunter Photochemie und Photobiologie.

Abwasseraufwertung

MSOP wurde in einem Hybridansatz zur selektiven Sulfoxidation über bioelektrochemisch erzeugtes Wasserstoffperoxid verwendet . Die Studie erreichte eine 82%ige Umwandlung von 50 mM 4-Hydroxythioanisol zu this compound mit 99%iger Selektivität . Dies zeigt einen neuen und vielseitigen Ansatz für die Aufwertung von Abwasser.

Grünes Oxidationsmittel

Die oben erwähnte Studie hebt auch die Verwendung von MSOP bei der kontinuierlichen Produktion von H2O2 und dessen anschließender Verwendung als selektives grünes Oxidationsmittel hervor

Safety and Hazards

4-(Methylsulfinyl)phenol is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Wirkmechanismus

Target of Action

It’s known that many phenolic compounds interact with proteins and enzymes, altering their function and leading to various biological effects .

Mode of Action

Phenolic compounds generally exert their effects through interactions with cellular proteins, potentially altering their structure and function .

Biochemical Pathways

4-(Methylsulfinyl)phenol is known to be metabolized by certain soil bacteria, such as Nocardia spec. DSM 43251 . The compound is oxidized, with the rate of degradation depending on the substrate’s ability to support growth . The process involves hydroxylation of the benzene ring, followed by ring cleavage between carbon atoms 2 and 3 to give 2-hydroxy-5-methylsulfinylmuconic semialdehyde .

Pharmacokinetics

Its solubility in organic solvents like ethanol and acetone suggests it may have good bioavailability .

Result of Action

Phenolic compounds are generally known for their antioxidant properties, which can protect cells from oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it needs to be stored away from sunlight, humidity, and high temperatures . Its action can also be influenced by the presence of other carbon sources, as seen in its metabolism by soil bacteria .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-(Methylsulfinyl)phenol are not well-documented in the literature. It is known that phenolic compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific properties of the phenolic compound and the biomolecule .

Cellular Effects

Phenolic compounds can influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Phenolic compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function would typically be obtained through in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies on other phenolic compounds have shown that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Phenolic compounds can be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Phenolic compounds can interact with various transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Phenolic compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

4-methylsulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(9)7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQSJUGIZGMDDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901221 | |

| Record name | NoName_308 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14763-64-5 | |

| Record name | 4-(Methylsulfinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14763-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulphinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

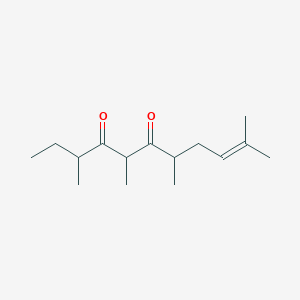

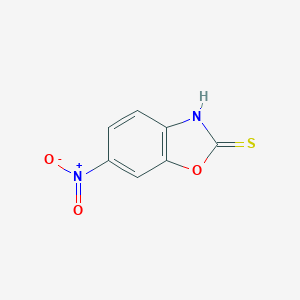

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

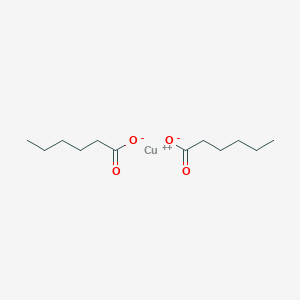

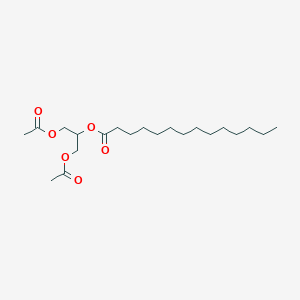

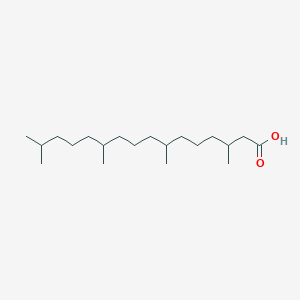

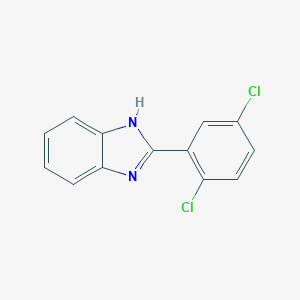

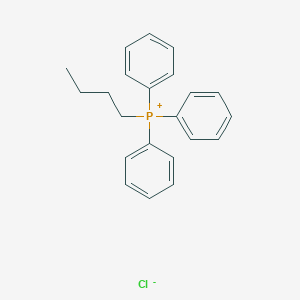

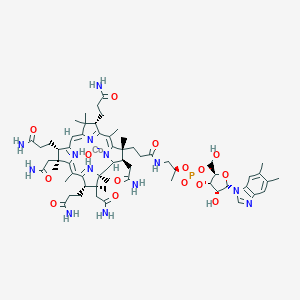

Feasible Synthetic Routes

Q1: How is 4-(Methylsulfinyl)phenol formed in the environment?

A: this compound is often observed as a degradation product of certain organophosphorus pesticides. For instance, it can be generated through the photodegradation of dipropyl 4-(methylthio) phenyl phosphate (propaphos) under xenon lamp irradiation. [] This process involves both oxidation and hydrolysis reactions, leading to the formation of various metabolites, including this compound, in both methanol and water solutions. [] Furthermore, this compound can arise from the microbial metabolism of other organophosphorus pesticides. For example, Klebsiella pneumoniae can reduce the pesticide fensulfothion to 4-methylthiophenol, which can then be further oxidized to this compound. []

Q2: What are the broader implications of this compound formation in the environment?

A: The formation of this compound and similar phenolic compounds through the degradation of organophosphorus pesticides raises concerns about their persistence and potential toxicity in the environment. [] While the provided research focuses on the formation and bacterial metabolism of this compound, further research is crucial to fully understand its environmental fate, degradation pathways, and potential long-term ecological effects. This knowledge is essential for developing effective strategies to mitigate any negative impacts associated with these pesticide degradation products.

Q3: How is this compound relevant to the study of fenamiphos degradation?

A: While not directly observed in the fenamiphos degradation study [], this compound is structurally similar to the identified metabolites of fenamiphos, which include 3-methyl-4-(methylsulfinyl)phenol and 3-methyl-4-(methylsulfonyl)phenol. [] This structural similarity suggests a possible link in their degradation pathways. Understanding the metabolic fate of such compounds, including this compound, is crucial for assessing the environmental impact of pesticides like fenamiphos.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)